

Troubleshooting artifacts in electrophysiological recordings of Torpedo tissue

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Compound of Interest

Compound Name: *Torpedo*

Cat. No.: *B1668785*

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Technical Support Center: Torpedo Electrophysiology

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophysiological recordings of **Torpedo** tissue.

Troubleshooting Guides

This section provides detailed troubleshooting for common artifacts encountered during electrophysiological recordings of **Torpedo** electric organ tissue.

Power Line Interference (50/60 Hz Hum)

Problem: A persistent, sinusoidal noise at 50 or 60 Hz and its harmonics is contaminating the recording, obscuring the physiological signal.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Appearance: A stable, low-frequency wave across all recording channels.

Troubleshooting Steps:

- Check Grounding:

- Ensure all equipment (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point to prevent ground loops.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Verify that the grounding wires are clean, free of oxidation, and securely connected.[\[5\]](#)
- Use a Faraday Cage:
 - Conduct experiments within a properly grounded Faraday cage to shield the setup from external electromagnetic interference.[\[1\]](#)[\[3\]](#)
- Identify and Isolate Noise Sources:
 - Systematically turn off and unplug non-essential electrical equipment near the rig (e.g., centrifuges, vortexers, personal electronics) to identify the source of the interference.[\[1\]](#)[\[5\]](#)
 - Fluorescent lights are a common source of 50/60 Hz noise; try turning them off.[\[1\]](#)
- Optimize Cabling:
 - Keep all cables as short as possible.
 - Ensure cables are properly shielded and the shielding is intact.
- Utilize Filtering (Use with Caution):
 - Engage a notch filter on your acquisition software or hardware to specifically remove the 50/60 Hz frequency.[\[4\]](#)
 - Caution: Notch filters can introduce phase distortion and may affect the signal of interest. Use this as a last resort after attempting to eliminate the noise at its source.[\[4\]](#)

Movement Artifacts

Problem: The baseline of the recording shows sudden, large, and irregular fluctuations, often correlated with physical disturbances.[\[6\]](#)[\[7\]](#)

Appearance: Sharp, high-amplitude spikes or slow, wave-like drifts in the baseline that are not physiological.[\[6\]](#)

Troubleshooting Steps:

- Secure the Tissue Slice:
 - Ensure the **Torpedo** tissue slice is securely held in the recording chamber. A slice anchor or harp can be used to gently hold the tissue in place.
 - Verify that the perfusion flow rate is not too high, which could cause the slice to move.
- Stabilize the Electrodes:
 - Ensure the recording and reference electrodes are firmly positioned and not subject to vibration.
 - Use a stable electrode holder and manipulator.
- Isolate from Vibrations:
 - The entire setup should be on an anti-vibration table to minimize floor vibrations.
 - Avoid bumping the table or the rig during recording.
- Secure Cabling:
 - Secure all cables to the rig or table to prevent them from moving and pulling on the electrodes.^[5]

Electrode "Pops" and Instability

Problem: The recording shows abrupt, high-amplitude, short-duration spikes, often on a single channel.

Appearance: Sudden, sharp vertical deflections in the trace.

Troubleshooting Steps:

- Check Electrode Integrity:

- Inspect the recording and reference electrodes for any physical damage or salt crystal buildup.
- Ensure the Ag/AgCl coating on the reference electrode is intact and has not been depleted.
- Verify Electrode-Solution Interface:
 - Ensure the reference electrode is in good contact with the bath solution.
 - Check for air bubbles in the recording electrode tip and ensure it is properly filled with internal solution.
- Clean the Pipette Holder:
 - A dirty or corroded pipette holder can be a source of noise. Clean it regularly with ethanol and distilled water.[\[5\]](#)
- Re-chlorinate the Reference Electrode:
 - If the Ag/AgCl coating is compromised, re-chlorinating the silver wire can restore a stable electrode potential.

Frequently Asked Questions (FAQs)

Q1: I see a constant, low-frequency sinusoidal wave in my recording. What is it and how do I get rid of it?

A1: This is most likely power line interference, also known as 50/60 Hz hum. It's caused by electromagnetic interference from nearby power lines and electrical equipment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) To eliminate it, first ensure all your equipment is properly grounded to a single point. Use a Faraday cage to shield your setup. Try turning off any unnecessary electrical devices in the room. If the noise persists, you can use a notch filter, but be aware that it can distort your signal.[\[4\]](#)

Q2: My baseline is drifting up and down slowly. What causes this?

A2: This is called baseline drift and can be caused by several factors, including mechanical instability of the electrode or tissue, temperature fluctuations in the recording chamber, or changes in the chemical composition of your recording solutions over time. Ensure your slice is secure, the perfusion is stable, and your solutions are fresh and well-buffered.

Q3: I occasionally see a very large, sharp spike on one of my channels that doesn't look like a real signal. What is this?

A3: This is likely an electrode "pop." It's a sudden change in the electrode's impedance, which can happen if the electrode is loose, gets bumped, or if there's an issue with the electrode-solution interface. Check that your electrode is secure and that there are no air bubbles in the tip.

Q4: My signal-to-noise ratio is very low. What are some general tips to improve it?

A4: To improve your signal-to-noise ratio, start by identifying and eliminating sources of electrical and mechanical noise as described in the troubleshooting guides. Ensure your electrodes are in good condition and properly positioned. Use a high-quality amplifier and digitizer. Make sure your tissue preparation is healthy, as a strong physiological signal is the best defense against noise.

Quantitative Data Summary

The following tables summarize typical quantitative characteristics of common artifacts. Note that these values can vary depending on the specifics of the recording setup.

Artifact Type	Typical Frequency Range	Typical Amplitude Range
Power Line Interference	50/60 Hz and its harmonics (100/120 Hz, 150/180 Hz, etc.) [1][2]	Can range from microvolts to millivolts, sometimes exceeding the biological signal.
Movement Artifacts	Typically low frequency (< 10 Hz), but can have high-frequency components depending on the nature of the movement.[6]	Highly variable, from tens of microvolts to several millivolts. [6]
Electrode Pops	Broadband (affects a wide range of frequencies).	Can be very high, often saturating the amplifier.

Detailed Experimental Protocols

Protocol for Preparation of Torpedo Electric Organ Slices

This protocol describes the preparation of acute slices from the **Torpedo** electric organ for electrophysiological recording.

Materials:

- **Torpedo** (e.g., **Torpedo californica** or **Torpedo marmorata**)
- Ice-cold artificial seawater (ASW), continuously bubbled with 95% O₂ / 5% CO₂.
- Vibrating microtome (vibratome)
- Dissection tools (scalpels, forceps, scissors)
- Petri dishes
- Transfer pipettes
- Incubation chamber

Artificial Seawater (ASW) Composition:

Component	Concentration (mM)
NaCl	280
KCl	3
CaCl ₂	3.4
MgCl ₂	1.8
NaHCO ₃	5
Glucose	5.5
Urea	300
HEPES	10
pH	7.4

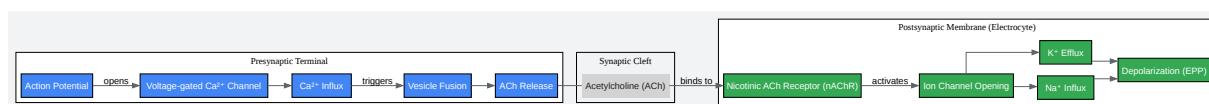
Procedure:

- Anesthesia and Dissection:
 - Anesthetize the **Torpedo** by immersion in an appropriate anesthetic solution (e.g., tricaine methanesulfonate) until unresponsive.
 - Quickly dissect the electric organ, removing the overlying skin.
 - Immediately place the dissected organ in ice-cold, oxygenated ASW.
- Slicing:
 - Mount a piece of the electric organ onto the vibratome stage using cyanoacrylate glue.
 - Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated ASW.
 - Cut slices to the desired thickness (typically 300-400 μm).
- Incubation and Recovery:

- Using a wide-bore transfer pipette, carefully transfer the slices to an incubation chamber containing oxygenated ASW at room temperature.
- Allow the slices to recover for at least 1 hour before starting recordings.
- Transfer to Recording Chamber:
 - After the recovery period, transfer a single slice to the recording chamber on the microscope stage.
 - Continuously perfuse the slice with oxygenated ASW at a rate of 1-2 mL/min.

Visualizations

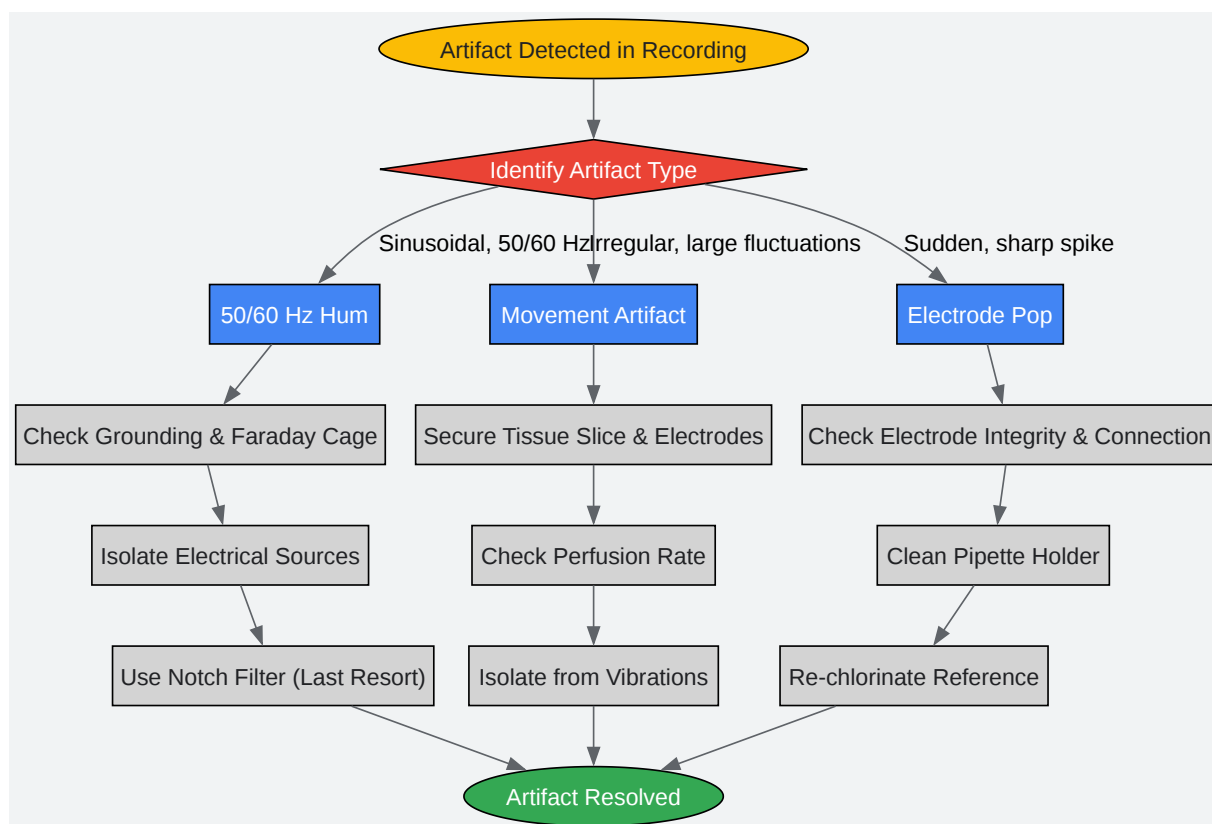
Cholinergic Signaling Pathway in Torpedo Electric Organ



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Caption: Cholinergic signaling at the **Torpedo** neuromuscular junction.

Troubleshooting Workflow for Electrophysiological Artifacts



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Caption: A logical workflow for troubleshooting common electrophysiological artifacts.

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